molecular formula C39H67N15O10 B15165255 Glycyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine CAS No. 494804-13-6

Glycyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine

Cat. No.: B15165255
CAS No.: 494804-13-6
M. Wt: 906.0 g/mol
InChI Key: LZGUNMJYZJMJHZ-AQRCPPRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycyl-L-leucyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-asparaginyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosine is a synthetic peptide featuring a hexapeptide backbone with two unique modifications: N~5~-(diaminomethylidene) groups on its ornithine residues. This modification introduces guanidino-like functional groups, which are structurally analogous to arginine but with distinct electronic properties. The peptide sequence includes:

  • Glycine (Gly) at the N-terminus,
  • Leucine (Leu) and Lysine (Lys) in the middle chain,
  • Two N~5~-(diaminomethylidene)-L-ornithine residues (Orn(diam)),
  • Asparagine (Asn),
  • Tyrosine (Tyr) at the C-terminus.

Tyrosine’s phenolic hydroxyl group may facilitate receptor interactions, common in signaling peptides.

Properties

CAS No.

494804-13-6

Molecular Formula

C39H67N15O10

Molecular Weight

906.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H67N15O10/c1-21(2)17-27(49-31(57)20-41)35(61)51-24(7-3-4-14-40)32(58)50-25(8-5-15-47-38(43)44)33(59)53-28(19-30(42)56)36(62)52-26(9-6-16-48-39(45)46)34(60)54-29(37(63)64)18-22-10-12-23(55)13-11-22/h10-13,21,24-29,55H,3-9,14-20,40-41H2,1-2H3,(H2,42,56)(H,49,57)(H,50,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,63,64)(H4,43,44,47)(H4,45,46,48)/t24-,25-,26-,27-,28-,29-/m0/s1

InChI Key

LZGUNMJYZJMJHZ-AQRCPPRCSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)CN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural similarity analysis employs molecular fingerprints (e.g., Morgan fingerprints) and similarity metrics like the Tanimoto coefficient to predict biological activity . Below, the target compound is compared to analogs with shared residues or modifications:

Table 1: Structural and Functional Comparison

Compound Name (CAS/ID) Molecular Formula Key Residues/Modifications Functional Groups Molecular Weight (g/mol) Source
Target Compound Not specified Gly, Leu, Lys, 2×Orn(diam), Asn, Tyr Diaminomethylidene, Phenolic -OH
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide (103613-84-9) C₅₀H₈₁N₁₅O₉ Phe, Leu, 2×Orn(diam), N-methyl-Tyr Diaminomethylidene, Methylated Tyr ~1092.3
L-Leucyl-L-seryl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-lysine (75748-25-3) C₃₂H₆₁N₁₁O₈ Leu, Ser, Pro, Orn(diam), 2×Lys Diaminomethylidene, Basic Lys ~764.9
Mérotocine (C48H68FN11O12S) C₄₈H₆₈FN₁₁O₁₂S Tyr, Ile, Gln, Asn, Cys, Leu Fluorophenyl, Thioether ~1050.2
N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine Not specified Orn(diam), Tyr, Leu, Pro, Thr Diaminomethylidene, Hydroxyl (Thr)

Key Observations:

Shared Modifications: The target compound and ’s analog both feature N~5~-(diaminomethylidene)-ornithine, which may enhance electrostatic interactions with negatively charged targets (e.g., DNA or enzymes) . ’s compound shares the Lys-Orn(diam) motif, but its shorter chain (hexapeptide vs. heptapeptide) and lack of Tyr reduce hydrophobicity .

Divergent Functional Groups :

  • Mérotocine () incorporates a fluorophenyl group and thioether bridge , enhancing metabolic stability compared to the target’s Tyr .
  • ’s compound replaces Asn with Thr, introducing a hydroxyl group that may alter solubility .

The target’s Tyr residue aligns with receptor-targeting peptides (e.g., opioid analogs), though empirical validation is needed .

Research Findings and Limitations

  • However, "activity cliffs"—minor structural changes causing drastic activity shifts—remain a risk .
  • Functional Gaps: No direct studies on the target’s pharmacokinetics or toxicity exist. Analogous compounds (e.g., ) exhibit moderate plasma stability (~4–6 hours), but the target’s larger size may reduce bioavailability .
  • Synthetic Challenges: The diaminomethylidene group’s synthesis requires high-purity reagents to avoid byproducts, as noted in industrial lysine production workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.